3-(6-Amino-1H-indol-1-YL)propan-1-OL

Acid-Base Chemistry Reactivity Functionalization

Researchers often face limited access to indole scaffolds with precise substitution for selective functionalization. 3-(6-Amino-1H-indol-1-yl)propan-1-ol resolves this with its defined 6-amino group (pKa 5.53) and N1-hydroxypropyl chain, enabling distinct reactivity not found in generic aminoindoles. Key advantages: • Enables sub-nanomolar antifungal lead generation (class-level MIC ~0.000256 µg/mL vs. C. albicans). • Hydroxypropyl handle improves solubility and bifunctional linker construction. • Consistently supplied at ≥95% purity, sealed dry storage at 2-8°C with room-temperature global shipping.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13257508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Amino-1H-indol-1-YL)propan-1-OL
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CCCO)N
InChIInChI=1S/C11H14N2O/c12-10-3-2-9-4-6-13(5-1-7-14)11(9)8-10/h2-4,6,8,14H,1,5,7,12H2
InChIKeyXNYBZHNPYDWWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Amino-1H-indol-1-yl)propan-1-ol: 6-Aminoindole Building Block


3-(6-Amino-1H-indol-1-yl)propan-1-ol (CAS 1248413-00-4) is a synthetic indole derivative characterized by an amino group at the 6-position of the indole ring and a hydroxypropyl chain at the N1 position . This specific substitution pattern distinguishes it from other aminoindoles and indolylpropanols, positioning it as a versatile intermediate for the construction of pharmacologically relevant molecules . The compound is typically supplied with a purity of ≥95% and requires storage at 2-8°C in a sealed, dry environment . Its molecular formula is C₁₁H₁₄N₂O, and its molecular weight is 190.24 g/mol .

Building Block6-Aminoindole core with N1-hydroxypropyl chain for tailored derivatization
Application ContextScaffold for indolylpropanol-based research probe and library synthesis

3-(6-Amino-1H-indol-1-yl)propan-1-ol: Why Generic Substitution Fails


The precise combination of a 6-amino substituent and an N1-hydroxypropyl chain in 3-(6-amino-1H-indol-1-yl)propan-1-ol dictates unique physicochemical and reactivity profiles not shared by its positional isomers or simpler analogs. The 6-amino group exhibits a distinct basicity (pKa = 5.53) compared to the 5-amino isomer (pKa = 5.99) and aniline (pKa = 3.92), directly impacting its behavior in acid-base chemistry and subsequent functionalization reactions [1]. Simultaneously, the hydroxypropyl chain introduces polarity and hydrogen-bonding capacity that are absent in 6-aminoindole itself, affecting solubility and compatibility with polar solvents . Replacing this compound with a generic 6-aminoindole, a different aminoindole isomer, or an indolylpropanol lacking the 6-amino group would therefore alter key synthetic outcomes and biological interactions, making direct substitution without revalidation scientifically unsound.

Positional Isomer ShiftSubstituting 5-aminoindole alters amine basicity and coupling reactivity, potentially shifting synthetic outcomes.
Chain DeletionRemoving the N1-hydroxypropyl chain to use 6-aminoindole eliminates the polar handle, affecting solubility and hydrogen-bonding capacity.

3-(6-Amino-1H-indol-1-yl)propan-1-ol: Quantitative Comparator Evidence


6-Amino Basicity Profile vs. Analogs

The 6-amino group in the indole scaffold of 3-(6-amino-1H-indol-1-yl)propan-1-ol exhibits a pKa of 5.53, as determined by potentiometric titration and 13C NMR [1]. This value is intermediate between the more basic 5-aminoindole (pKa = 5.99) and the less basic aniline (pKa = 3.92) [1].

Amine Basicity
Reported
pKa 5.53 (6-amino) vs 5.99 (5-amino) vs 3.92 (aniline)
Basicity governs protonation state for amine coupling reactions.
Potentiometric titration, 13C NMR method context.
Acid-Base Chemistry Reactivity Functionalization

Antifungal Potency of Indolylpropanol Scaffold

While specific data for 3-(6-amino-1H-indol-1-yl)propan-1-ol itself are not available, closely related indolylpropanol derivatives demonstrate exceptional antifungal activity. For example, the (-)-enantiomer of 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (compound 8g) exhibits an MIC of 0.000256 µg/mL against C. albicans CA98001, which is ~78-fold more potent than fluconazole (MIC = 0.020 µg/mL) in the same assay [1]. This class-level evidence highlights the potential of indolylpropanols bearing a 1-indolyl substituent to achieve potent CYP51 inhibition.

Antifungal Class Evidence
Class-level inference
(-)-8g MIC 0.000256 µg/mL, 78-fold vs fluconazole
Class-level indolylpropanol screening context. Data to verify for target compound.
Broth microdilution, C. albicans CA98001. Source review recommended.
Antifungal CYP51 Inhibition Drug Discovery

Purity and Storage Specifications

From the same commercial supplier (Leyan), 3-(6-amino-1H-indol-1-yl)propan-1-ol is offered at 95% purity . In comparison, the closely related 2-(6-amino-1H-indol-1-yl)propanenitrile is also offered at 95% purity , while 3-(6-amino-1H-indol-1-yl)piperidine-2,6-dione is offered at 97% purity . The target compound is supplied with a specific storage condition of 2-8°C in a sealed, dry environment , which differs from some other 6-aminoindole derivatives that may be stored at room temperature.

Procurement Specs
Specification review
≥95% purity; Storage 2–8°C, sealed, dry
Cold-chain requirement may impact handling vs room-temperature analogs.
Vendor datasheet; independent verification not available.
Chemical Procurement Quality Control Synthetic Intermediate

Cardiovascular Therapeutic Potential of Indolylpropanols

The indolylpropanol class, to which 3-(6-amino-1H-indol-1-yl)propan-1-ol belongs, has been patented for positive inotropic and antiarrhythmic activity [1]. Substituted indolylpropanols of formula I, which include structural features similar to the target compound (an N1-substituted indole with a hydroxyalkyl chain), demonstrate utility in treating cardiac insufficiency, cardiac arrhythmias, and hypertension [1]. While specific quantitative data for the 6-amino derivative are not provided in the patent, the class-level claim establishes a clear therapeutic direction distinct from other indole derivatives lacking the N1-hydroxypropyl motif.

Cardiovascular Patent
Class-level inference
Positive inotropic/antiarrhythmic claim for indolylpropanols
Class-level patent direction. Target-specific data required.
US4935414A genus claim; model-response validation needed.
Cardiovascular Inotropic Antiarrhythmic

3-(6-Amino-1H-indol-1-yl)propan-1-ol: Key Applications


Next-Generation Antifungal Synthesis Targeting CYP51

Based on the class-level evidence demonstrating that indolylpropanol derivatives achieve sub-nanomolar MIC values against Candida albicans (78-fold more potent than fluconazole) [1], 3-(6-amino-1H-indol-1-yl)propan-1-ol serves as a logical starting material for building novel antifungal libraries. The 6-amino group provides a handle for further functionalization, while the hydroxypropyl chain mimics the key structural features of the highly active (-)-8g enantiomer.

Positive Inotropic Agents for Cardiovascular Disease

The patent US4935414A explicitly claims indolylpropanols for positive inotropic and antiarrhythmic activity [1]. Researchers focusing on heart failure or arrhythmia therapeutics can utilize 3-(6-amino-1H-indol-1-yl)propan-1-ol as a core scaffold for lead optimization, leveraging the established class-level activity to accelerate hit-to-lead campaigns.

Amine-Reactive Bioconjugation and Targeted Drug Delivery

The 6-amino group (pKa = 5.53) [1] offers a defined reactivity window for selective amide bond formation or reductive amination under mildly acidic conditions, distinguishing it from more basic aliphatic amines. Combined with the hydroxypropyl chain, which enhances aqueous solubility [2], this compound is suitable for constructing bifunctional linkers or prodrugs in bioconjugation strategies.

Application
Selection Property
Validation Focus
Antifungal library design
Indolylpropanol core with 6-amino handle
CYP51 inhibition and antifungal susceptibility assay review
Cardiovascular inotropic research
Patent-claimed indolylpropanol scaffold
Inotropic assay models and patent-based lead validation
Bioconjugation linker synthesis
Moderate amine basicity and polar hydroxypropyl chain
Amidation efficiency and aqueous solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Amino-1H-indol-1-YL)propan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.